5-Bromo-2-methoxy-3-nitrobenzonitrile
Overview
Description
5-Bromo-2-methoxy-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O3 It is a derivative of benzonitrile, characterized by the presence of bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-nitrobenzonitrile typically involves the nitration of 5-bromo-2-methoxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzonitriles: Formed by nucleophilic substitution reactions.
Carboxylic Acids: Formed by the oxidation of the methoxy group.
Scientific Research Applications
5-Bromo-2-methoxy-3-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of organic pigments and dyes.
Chemical Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-nitrobenzonitrile involves its interaction with various molecular targets, depending on the specific application. For instance, in pharmaceutical research, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups such as the nitro and methoxy groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitrobenzonitrile: Similar structure but lacks the methoxy group.
2-Methyl-5-nitrobenzonitrile: Contains a methyl group instead of a methoxy group.
3-Methoxybenzonitrile: Lacks both the bromine and nitro groups.
Uniqueness
5-Bromo-2-methoxy-3-nitrobenzonitrile is unique due to the combination of bromine, methoxy, and nitro groups on the benzonitrile core. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-methoxy-3-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c1-14-8-5(4-10)2-6(9)3-7(8)11(12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKRHUXARJJKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696939 | |
Record name | 5-Bromo-2-methoxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855290-36-7 | |
Record name | 5-Bromo-2-methoxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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